tert-butyl N-[(2R)-3-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]carbamate
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Overview
Description
tert-Butyl N-[(2R)-3-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a morpholine ring, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2R)-3-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method involves the use of Boc anhydride and ethanol, followed by the addition of aqueous ammonia solution. The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for precise control of reaction conditions and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(2R)-3-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: tert-Butyl hydroperoxide, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methylene chloride, chloroform.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(2R)-3-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the preparation of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology
In biological research, this compound can be used as a protecting group for amines, facilitating the study of various biochemical pathways and reactions .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications, including its role in drug development and synthesis of pharmaceutical intermediates .
Industry
In the industrial sector, this compound is utilized in the production of fine chemicals and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2R)-3-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can undergo hydrolysis, releasing the active amine, which can then participate in various biochemical pathways. The morpholine ring may also play a role in stabilizing the compound and facilitating its interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound used in similar applications.
N-Boc-ethylenediamine: Another carbamate compound with a different structure but similar protective properties.
tert-Butyl N-(benzyloxy)carbamate: A related compound used in organic synthesis.
Uniqueness
tert-Butyl N-[(2R)-3-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring and the specific stereochemistry of the compound make it particularly useful in certain synthetic and research applications.
Properties
Molecular Formula |
C15H28N2O4 |
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Molecular Weight |
300.39 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-3-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C15H28N2O4/c1-6-11(2)12(16-14(19)21-15(3,4)5)13(18)17-7-9-20-10-8-17/h11-12H,6-10H2,1-5H3,(H,16,19)/t11?,12-/m1/s1 |
InChI Key |
RHHSAARVQNERSS-PIJUOVFKSA-N |
Isomeric SMILES |
CCC(C)[C@H](C(=O)N1CCOCC1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCC(C)C(C(=O)N1CCOCC1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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